2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained importance in the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical name, TAK-659, and is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase).
Mechanism Of Action
TAK-659 exerts its effects by selectively inhibiting the activity of BTK, a key enzyme involved in the activation of B-cells and other immune cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of inflammatory and autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the induction of apoptosis in cancer cells. In addition, TAK-659 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TAK-659 in lab experiments is its high selectivity for BTK, which allows for more specific and targeted inhibition of this enzyme. However, one limitation of using TAK-659 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on TAK-659, including:
1. Further studies on the efficacy of TAK-659 in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
2. Preclinical and clinical trials to evaluate the safety and efficacy of TAK-659 in humans.
3. Studies to investigate the potential use of TAK-659 in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis.
4. Development of new synthetic methods for the production of TAK-659 with improved solubility and other properties.
In conclusion, TAK-659 is a promising compound with potential applications in various fields of research, including cancer and autoimmune disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of TAK-659 involves a multistep process that starts with the reaction of 4-pyridinemethanol with 3-trifluoromethylbenzaldehyde to form 4-(3-trifluoromethylphenyl)-1-pyridinemethanol. This intermediate is then reacted with chloroacetyl chloride to form the chloroacetamide derivative, which is subsequently treated with ammonia to produce TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in various fields of research, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TAK-659 has been shown to be effective in inhibiting the growth of various types of cancer cells, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma.
properties
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c16-9-14(22)21(10-11-4-6-20-7-5-11)13-3-1-2-12(8-13)15(17,18)19/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLFURRIVJAYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416838 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.